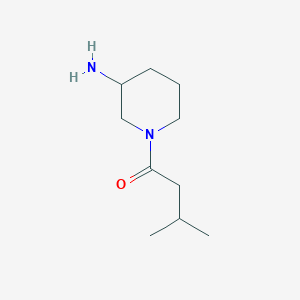

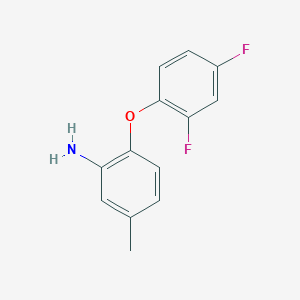

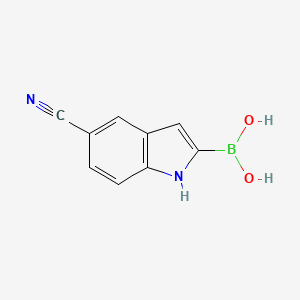

2-(2,4-Difluorophenoxy)-5-methylaniline

Overview

Description

2-(2,4-Difluorophenoxy)-5-methylaniline (DFMA) is an important organic compound that is used in a variety of scientific and industrial applications. DFMA is a fluoroalkyl-substituted aniline that is used as a precursor for the synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. DFMA has several unique properties that make it an attractive choice for a variety of applications, including its low toxicity and its ability to act as a catalyst in certain reactions. In

Scientific Research Applications

Antioxidant Activities

- A study on novel compounds synthesized from reactions involving chloro-isonitrosoacetophenone and various anilines, including 2-chloro-4-methylaniline and 2,4-dichloroaniline, found that these compounds exhibit promising antioxidant activities and lipid peroxidation inhibition. This suggests potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Imaging Probes for Alzheimer's Disease

- Research on radiofluoro-pegylated phenylbenzoxazole derivatives, closely related to 2-(2,4-Difluorophenoxy)-5-methylaniline, demonstrated their potential as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET) (Cui et al., 2012).

Synthesis and Optical Properties

- The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions provided insights into their non-linear optical properties and reactivity. This indicates possible applications in materials science and photonics (Rizwan et al., 2021).

Peroxidase-Coupler Reactions

- An electrochemical assay system based on peroxidase-couplers reactions involving organo-fluoro compounds, including 5-fluor-2-methylaniline, has been developed. This system can precisely measure peroxidase activity, indicating applications in enzyme assays and potentially in medical diagnostics (Siddiqi, 1982).

Analysis of Molecular Structure

- Fourier transform infrared and FT-Raman spectral analysis, along with ab initio calculations, were performed on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. This research provides insights into the molecular structure and vibrational modes of similar compounds, which could be useful in material science and chemical engineering (Arjunan & Mohan, 2009).

Polymer Studies

- Studies on the chemical and electrochemical synthesis of poly-N-methylaniline, which shares structural similarities with 2-(2,4-Difluorophenoxy)-5-methylaniline, highlight its potential applications in the field of conducting polymers and electronics (Comisso et al., 1988).

properties

IUPAC Name |

2-(2,4-difluorophenoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-2-4-13(11(16)6-8)17-12-5-3-9(14)7-10(12)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSXFMNLXYGLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenoxy)-5-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)

![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)